3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine hydrochloride, trans

Description

Systematic Naming and Identifiers

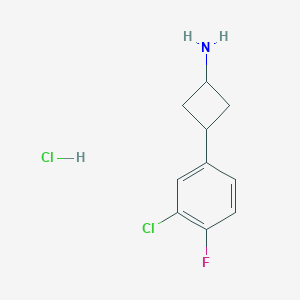

The compound is formally named 3-(3-chloro-4-fluorophenyl)cyclobutan-1-amine hydrochloride in its trans configuration. Its IUPAC name reflects the cyclobutane ring substituted at position 3 with a 3-chloro-4-fluorophenyl group and an amino group at position 1. Key identifiers include:

- CAS Registry Number : 1807885-00-2 (hydrochloride salt)

- Molecular Formula : C₁₀H₁₂Cl₂FN

- SMILES Notation : N[C@@H]1CC@Hc1ccc(c(c1)Cl)F.Cl

The trans designation indicates the stereochemical arrangement of substituents on the cyclobutane ring, a critical factor in its conformational stability .

Stereochemical and Crystallographic Features

X-ray crystallography of related cyclobutane derivatives reveals a puckered ring geometry with bond angles near 88°, characteristic of cyclobutane’s folded structure . The trans configuration imposes rigidity, reducing rotational freedom between the aryl and amine groups. This stereochemical constraint enhances binding specificity in biological systems .

Properties

IUPAC Name |

3-(3-chloro-4-fluorophenyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFN.ClH/c11-9-5-6(1-2-10(9)12)7-3-8(13)4-7;/h1-2,5,7-8H,3-4,13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATFWAJCPRXCKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C2=CC(=C(C=C2)F)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807885-00-2 | |

| Record name | 3-(3-chloro-4-fluorophenyl)cyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine hydrochloride, trans typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloro-4-fluoroaniline with cyclobutanone in the presence of a reducing agent and a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and to ensure the purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Amine Reactivity

The primary amine group in the hydrochloride salt form participates in acid-base and nucleophilic reactions:

-

Deprotonation and Neutralization :

Reacts with strong bases (e.g., NaOH) to form the free amine:The free amine (pKa ~10.37 ) is more reactive in nucleophilic substitutions.

-

Acylation :

Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions to form amides. -

Trimethylaluminum-Mediated Aminolysis :

The free amine can undergo aminolysis with esters in the presence of trimethylaluminum (Me₃Al), forming carboxamides. This method avoids multi-step hydrolysis and activation .

Halogen Reactivity

The 3-chloro-4-fluorophenyl group enables electrophilic aromatic substitution (EAS) and cross-coupling reactions:

The fluorine atom enhances the electron-withdrawing effect, directing EAS to meta/para positions relative to the chlorine .

Cyclobutane Ring Reactions

The strained cyclobutane ring undergoes selective transformations:

-

Ring-Opening Polymerization :

Under acidic or thermal conditions, the ring may open to form linear polymers. -

[2+2] Cycloaddition Retro-Reactions :

Reversibility under UV light or heat has been theorized but not experimentally confirmed for this compound.

Stability and Isomerization

The trans-configuration of substituents on the cyclobutane ring confers stability:

-

Diastereomer Integrity :

Analogous cyclobutane-containing spiro-oxindoles (e.g., 17D ) show no isomerization in solution over 7 days, even under physiological conditions . -

Hydrolytic Stability :

The hydrochloride salt is stable in aqueous media but hydrolyzes in strongly basic conditions to release the free amine .

Reaction Optimization Data

Key parameters for efficient transformations:

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a cannabinoid receptor agonist . Studies indicate that it may interact with specific receptors in the central nervous system, suggesting applications in treating conditions related to neurotransmission disorders. The presence of halogen substituents is known to improve binding affinities to target proteins or enzymes, which is crucial for drug development .

Tyrosinase Inhibition Studies

3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine hydrochloride has been utilized in research focused on tyrosinase inhibitors . Tyrosinase is an enzyme involved in melanin production; thus, inhibiting it could have implications for skin pigmentation disorders and neurodegenerative diseases like Parkinson's disease. Preliminary assays demonstrated that compounds incorporating the 3-chloro-4-fluorophenyl fragment exhibited improved inhibition of tyrosinase from Agaricus bisporus, indicating potential therapeutic uses.

Organic Synthesis

In organic chemistry, this compound serves as a reactant in various chemical reactions, including:

- Rh-catalyzed asymmetric addition reactions

- Palladium-catalyzed oxidative cross-coupling reactions

- Suzuki-Miyaura coupling

These reactions are vital for synthesizing complex organic molecules and developing new pharmaceuticals .

Case Study 1: Cannabinoid Receptor Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of fluorinated analogs of cannabinoid receptor ligands. The findings suggested that compounds like 3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine hydrochloride could enhance receptor binding and selectivity, making them promising candidates for further drug development targeting cannabinoid receptors.

Case Study 2: Tyrosinase Inhibition

Research conducted on the inhibition of tyrosinase highlighted the effectiveness of incorporating the 3-chloro-4-fluorophenyl moiety into new chemotypes. The docking analysis confirmed that these compounds exhibited higher potency compared to standard inhibitors, suggesting their potential use in treating pigmentation disorders.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine hydrochloride, trans involves its interaction with specific molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituents | Key Properties |

|---|---|---|---|---|

| Target: 3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine hydrochloride, trans | C₁₀H₁₁ClFN·HCl | 236.11 | Cl, F, trans-cyclobutane | pKa 10.37, Density 1.256 g/cm³ |

| Analog 1: trans-3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride | C₁₀H₁₂BrClFN | 280.57 | Br (vs. Cl), trans-cyclobutane | Higher molar mass (Br > Cl) |

| Analog 2: 3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride | C₁₁H₁₃ClFNO | ~245.5* | OCH₃ (vs. Cl), F, trans-cyclobutane | Methoxy group reduces basicity |

| Analog 3: 3-(Trimethylsilyl)cyclobutan-1-amine hydrochloride | C₇H₁₈ClNSi | 179.77 | Trimethylsilyl (hydrophobic) | Lower molar mass, increased lipophilicity |

| Analog 4: 3-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride | C₁₁H₁₇ClNO₂ | 242.71 | Linear chain, OCH₃ substituents | Flexible backbone, lower rigidity |

*Estimated based on formula C₁₁H₁₃ClFNO.

Key Comparison Points

Halogen Substituent Effects The bromo analog (C₁₀H₁₂BrClFN, 280.57 g/mol) exhibits a higher molar mass due to bromine’s atomic weight (79.9 vs. Cl: 35.45) . Bromine’s larger size may enhance hydrophobic interactions but reduce metabolic stability compared to chlorine.

Functional Group Modifications

- Methoxy substituents (e.g., in Analog 2) introduce electron-donating effects, lowering the amine’s basicity (pKa < 10.37) compared to the electron-withdrawing Cl/F groups in the target compound. This impacts solubility and protonation state under physiological conditions .

- Trimethylsilyl groups (Analog 3) significantly increase hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .

Backbone Rigidity vs. Rigid structures often reduce entropic penalties during binding .

Stereochemical Considerations The trans-configuration in the target compound and its bromo analog (Analog 1) ensures spatial separation of substituents, which may prevent steric clashes in binding pockets.

Hydrochloride Salt Formation

- Salt formation (e.g., in the target compound and Analog 3) enhances water solubility, critical for bioavailability. The free base of the target compound (C₁₀H₁₁ClFN) has a molar mass of 199.65 g/mol, while the hydrochloride salt increases it to 236.11 g/mol .

Biological Activity

3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine hydrochloride, commonly referred to as trans-4-FC-CPCA hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its interaction with cannabinoid receptors, inhibition of tyrosinase, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of trans-4-FC-CPCA hydrochloride is C10H12ClF, with a molecular weight of 236.11 g/mol. The compound features a cyclobutane ring substituted with a 3-chloro-4-fluorophenyl group, which is crucial for its biological activity. The presence of halogen atoms (chlorine and fluorine) enhances its binding affinity to various biological targets.

1. Cannabinoid Receptor Agonism

Research indicates that trans-4-FC-CPCA acts as a cannabinoid receptor agonist , specifically binding to the CB1 receptor in the central nervous system (CNS). This interaction is associated with several physiological processes including:

- Pain Perception : Potential applications in managing chronic pain.

- Mood Regulation : Implications for anxiety and depression treatments.

- Appetite Control : Possible effects on appetite modulation.

Studies have demonstrated that this compound binds to the CB1 receptor with moderate affinity, suggesting its potential as a therapeutic agent for conditions such as chronic pain and anxiety. However, concerns regarding off-target effects and potential abuse limit its development.

2. Tyrosinase Inhibition

Another area of investigation involves the compound's ability to inhibit tyrosinase, an enzyme critical in melanin production. A study highlighted that incorporating the 3-chloro-4-fluorophenyl motif into various chemotypes enhanced inhibitory activity against tyrosinase derived from Agaricus bisporus. The presence of this fragment was shown to improve binding interactions at the catalytic site, indicating potential applications in skin lightening agents or treatments for hyperpigmentation .

Synthesis and Characterization

The synthesis of trans-4-FC-CPCA typically involves multi-step processes that enhance the yield and purity of the final product. Various methodologies have been reported in scientific literature focusing on optimizing these synthesis routes to facilitate further research into its biological applications.

Comparative Analysis with Related Compounds

To understand the unique properties of trans-4-FC-CPCA, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(3-Fluorophenyl)cyclobutan-1-amine | C10H12FN | Contains a fluorophenyl group; potential CNS activity |

| 3-Amino-3-(3-chloro-4-fluorophenyl)cyclobutan-1-ol | C10H11ClFNO | Hydroxyl group adds polarity; differing biological properties |

| 3-(4-Fluorophenyl)cyclobutan-1-amine | C10H12FN | Different substitution pattern; varying reactivity |

The unique combination of halogenated phenyl groups and the cyclobutane framework in trans-4-FC-CPCA may enhance selectivity and efficacy compared to its analogs.

Case Studies and Research Findings

Several studies have explored the pharmacological profile of trans-4-FC-CPCA:

- Cannabinoid Receptor Studies : Investigations into its binding affinity and therapeutic potential are ongoing, focusing on chronic pain management and anxiety disorders.

- Tyrosinase Inhibition : Research has demonstrated significant inhibition rates when this compound is utilized in novel chemotypes designed for enhanced interaction with tyrosinase.

These findings underscore the importance of further research into the pharmacodynamics and pharmacokinetics of trans-4-FC-CPCA to elucidate its full therapeutic potential.

Q & A

Q. Categorization

- Basic Questions : 1, 2, 6

- Advanced Questions : 3, 4, 5, 7

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.